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Compound of Interest

Compound Name: Cyclopentanesulfonyl chloride

Cat. No.: B1274887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclopentanesulfonyl chloride is a reactive organosulfur compound that serves as a

valuable building block in organic synthesis, particularly in the development of novel

pharmaceutical agents. Its cyclopentyl moiety and reactive sulfonyl chloride group allow for the

introduction of the cyclopentanesulfonate or cyclopentanesulfonamide functional groups into a

wide range of molecules. This guide provides an in-depth overview of the chemical and

physical properties of cyclopentanesulfonyl chloride, its synthesis and reactivity, and its

application in medicinal chemistry, with a focus on its role in the development of Tumor

Necrosis Factor-α Converting Enzyme (TACE) inhibitors.

Chemical and Physical Properties
Cyclopentanesulfonyl chloride is a colorless to pale yellow liquid with a strong odor. It is

corrosive and sensitive to moisture. The key physical and chemical properties are summarized

in the table below.
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Property Value Reference(s)

Molecular Formula C₅H₉ClO₂S [1]

Molecular Weight 168.64 g/mol [1]

CAS Number 26394-17-2 [1]

Appearance

Clear colorless to yellow to

yellow-brown to dark brown

liquid

[2]

Density 1.279 g/mL at 25 °C [3][4]

Boiling Point 99 °C at 7 mmHg [5]

Refractive Index (n20/D) 1.4918 [3][4]

Flash Point >110 °C (>230 °F) - closed cup [6]

Solubility Reacts with water [2]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of

Cyclopentanesulfonyl chloride.

Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum of Cyclopentanesulfonyl chloride is

available and shows characteristic absorption bands for the sulfonyl chloride functional group.

[1] Sulfonyl chlorides typically exhibit strong characteristic absorption bands in the IR regions of

1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric

stretching vibrations of the S=O bond, respectively. The C-H stretching of the alkane appears

around 3000-2800 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for Cyclopentanesulfonyl chloride are not readily

available in public databases, the expected chemical shifts can be predicted based on the

analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to show multiplets for the protons on the

cyclopentane ring. The proton attached to the carbon bearing the sulfonyl chloride group (α-

proton) would be the most deshielded due to the electron-withdrawing nature of the SO₂Cl

group. The other protons on the cyclopentane ring would appear as complex multiplets in the

upfield region.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the

cyclopentane ring. The carbon atom directly attached to the sulfonyl chloride group would be

significantly downfield. The other carbon atoms of the cyclopentane ring would appear at

higher field. For cyclopentane itself, a single peak is observed in the ¹³C NMR spectrum due

to the equivalence of all five carbon atoms.[8]

Mass Spectrometry (MS)
The mass spectrum of Cyclopentanesulfonyl chloride is expected to show a molecular ion

peak (M⁺) at m/z 168, along with an M+2 peak of approximately one-third the intensity of the

M⁺ peak, which is characteristic of compounds containing one chlorine atom. Common

fragmentation patterns for cyclic alkanes involve the loss of small neutral molecules like

ethene.[9] For sulfonyl chlorides, fragmentation may involve the loss of SO₂ or Cl.

Synthesis and Reactivity
Synthesis of Cyclopentanesulfonyl Chloride
Several methods can be employed for the synthesis of sulfonyl chlorides. A common

laboratory-scale synthesis involves the oxidative chlorination of thiols or their derivatives.[4] For

instance, the oxidation of cyclopentanethiol with an oxidizing agent in the presence of a

chloride source would yield Cyclopentanesulfonyl chloride.

Another approach involves the reaction of a Grignard reagent with sulfuryl chloride. The

general workflow for such a synthesis is depicted below.
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Synthesis of Cyclopentanesulfonyl Chloride

Cyclopentyl Bromide
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Cyclopentanesulfonyl Chloride

Click to download full resolution via product page

Caption: General workflow for the synthesis of Cyclopentanesulfonyl chloride via a Grignard

reagent.

Reactivity of Cyclopentanesulfonyl Chloride
The sulfonyl chloride group is highly electrophilic, making Cyclopentanesulfonyl chloride a

reactive compound that readily participates in nucleophilic substitution reactions. It is

particularly useful as a sulfonylating agent for the synthesis of sulfonamides and sulfonate

esters.
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Cyclopentanesulfonyl chloride reacts with primary and secondary amines to form the

corresponding cyclopentanesulfonamides. This reaction is fundamental in medicinal chemistry

for the synthesis of compounds with a wide range of biological activities.[6]

The general mechanism for the sulfonylation of an amine is as follows:

Sulfonylation of an Amine

Primary or Secondary Amine
(R-NH₂ or R₂NH)

Cyclopentanesulfonyl Chloride

Nucleophilic Attack

Tetrahedral Intermediate

Cyclopentanesulfonamide

Elimination of Cl⁻

HCl

Proton Transfer

Click to download full resolution via product page

Caption: Reaction mechanism for the formation of a sulfonamide from Cyclopentanesulfonyl
chloride and an amine.

Applications in Drug Development
The cyclopentanesulfonamide moiety is a key structural feature in various compounds with

therapeutic potential. A notable application of Cyclopentanesulfonyl chloride is in the

synthesis of inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE).[6]
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TACE Inhibition and Signaling Pathway
TACE, also known as ADAM17, is a metalloproteinase responsible for cleaving the membrane-

bound precursor of Tumor Necrosis Factor-α (TNF-α) to its soluble, active form.[2] Soluble

TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.

Therefore, inhibiting TACE is a promising therapeutic strategy for these conditions.

The signaling pathway involving TACE and TNF-α is complex. TACE-mediated release of

soluble TNF-α allows it to bind to its receptors (TNFR1 and TNFR2), initiating downstream

signaling cascades that can lead to inflammation and apoptosis.

TACE-mediated TNF-α Signaling Pathway

Pro-TNF-α
(Membrane-bound)

TACE (ADAM17)Cleavage Soluble TNF-α TNF Receptor
(TNFR1/TNFR2)

Binding Downstream Signaling
(e.g., NF-κB activation)

Inflammation
Apoptosis

TACE Inhibitor
(e.g., Cyclopentanesulfonamide derivative)

Inhibition

Click to download full resolution via product page

Caption: Simplified signaling pathway of TACE-mediated TNF-α release and its inhibition.

Experimental Protocols
General Procedure for the Synthesis of N-Aryl
Cyclopentanesulfonamides
The following is a general procedure for the reaction of Cyclopentanesulfonyl chloride with

an aromatic amine.

Materials:

Cyclopentanesulfonyl chloride
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Substituted aniline

Pyridine (or other suitable base)

Dichloromethane (or other suitable solvent)

Hydrochloric acid (1M solution)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve the substituted aniline (1.0 equivalent) and pyridine (1.2 equivalents) in

dichloromethane in a round-bottom flask under a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of Cyclopentanesulfonyl chloride (1.1 equivalents) in

dichloromethane to the cooled amine solution.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially

with 1M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography or recrystallization to afford the desired

N-aryl cyclopentanesulfonamide.
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Experimental Workflow for N-Aryl Cyclopentanesulfonamide Synthesis

1. Dissolve aniline and pyridine in DCM

2. Cool to 0 °C

3. Add Cyclopentanesulfonyl chloride solution

4. Warm to RT and stir

5. Reaction monitoring (TLC)

6. Work-up (Washing)

7. Drying and concentration

8. Purification

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-aryl cyclopentanesulfonamides.
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Safety and Handling
Cyclopentanesulfonyl chloride is a corrosive and moisture-sensitive compound that causes

severe skin burns and eye damage.[1] It should be handled with appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-

ventilated fume hood. It is incompatible with strong bases and oxidizing agents. Store in a cool,

dry place away from moisture. In case of contact, rinse the affected area immediately with

plenty of water.

Conclusion
Cyclopentanesulfonyl chloride is a versatile reagent with significant applications in organic

synthesis, particularly for the preparation of sulfonamides with potential therapeutic properties.

Its role in the synthesis of TACE inhibitors highlights its importance in the development of new

treatments for inflammatory diseases. This guide provides essential information for researchers

and drug development professionals working with this compound, covering its properties,

synthesis, reactivity, and applications, along with safety considerations. Further research into

the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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